Riboflavine phosphate de sodium

Vue d'ensemble

Description

Riboflavin sodium phosphate is a ribitol phosphate and a vitamin B2. It is functionally related to a riboflavin.

A coenzyme for a number of oxidative enzymes including NADH DEHYDROGENASE. It is the principal form in which RIBOFLAVIN is found in cells and tissues.

Applications De Recherche Scientifique

Teinture et modification multifonctionnelle de tissu de soie

Le phosphate de riboflavine de sodium a été utilisé dans la teinture et la modification multifonctionnelle de tissu de soie . Le tissu de soie protéique peut être doté d'une couleur jaune vif et d'une multifonctionnalité . Le pH et la concentration de la solution de phosphate de riboflavine de sodium sont des facteurs critiques pour la teinture et la modification multifonctionnelle .

Performance photochromique

L'une des caractéristiques les plus distinctives du tissu de soie modifié est sa performance photochromique . Le tissu de soie teint passe du jaune d'origine au vert fluorescent sous une lampe UV de 365 nm .

Propriétés antibactériennes

Le tissu de soie modifié présente de bonnes propriétés antibactériennes avec un taux d'inhibition élevé de 92 % pour Escherichia coli .

Résistance au feu

La résistance au feu du tissu de soie est considérablement améliorée après modification avec du phosphate de riboflavine de sodium . La longueur endommagée du tissu de soie modifié avec 40 % de phosphate de riboflavine de sodium en poids était inférieure à 10,4 cm et a passé la classification B 1 .

Propriétés photosensibilisantes

La riboflavine, une vitamine B2 hydrosoluble, possède des propriétés biologiques et physico-chimiques uniques . Ses propriétés photosensibilisantes la rendent appropriée pour diverses applications biologiques, telles que l'inactivation des agents pathogènes et la thérapie photodynamique .

Thérapie photodynamique

La riboflavine et ses dérivés sont des photosensibilisateurs potentiels dans le traitement photodynamique des cancers de la peau . L'efficacité de la riboflavine en tant que photosensibilisateur est entravée par sa dégradation lors de l'exposition à la lumière .

Applications analytiques

Le phosphate de riboflavine de sodium est adapté à une utilisation dans plusieurs applications analytiques, y compris, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle de la qualité des aliments et des boissons, et d'autres exigences d'étalonnage .

Administration in vivo dans les cornées de rat

Le phosphate de riboflavine de sodium a été utilisé pour évaluer son administration in vivo dans les cornées de rat .

Mécanisme D'action

Target of Action

Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a coenzyme for a number of oxidative enzymes, including NADH Dehydrogenase . It is the principal form in which riboflavin is found in cells and tissues .

Mode of Action

Riboflavin Sodium Phosphate plays a crucial role in energy metabolism and cellular respiration. It is involved in the activation of pyridoxine and conversion of tryptophan to niacin . It is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are involved in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development .

Biochemical Pathways

Riboflavin Sodium Phosphate regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . It is also involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .

Pharmacokinetics

Riboflavin Sodium Phosphate is readily absorbed from the upper gastrointestinal (GI) tract, and its absorption rate increases with food . It is metabolized in the liver .

Result of Action

The molecular and cellular effects of Riboflavin Sodium Phosphate’s action are significant. It serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions, while intermediates of the riboflavin biosynthesis pathway are also involved in host-microbe signaling . It plays an essential role as a cofactor of enzymes in diverse biochemical reactions .

Action Environment

The action, efficacy, and stability of Riboflavin Sodium Phosphate can be influenced by various environmental factors. For instance, riboflavin is sensitive to light, and its effectiveness as a photosensitizer can be hindered by its degradation upon exposure to light . Furthermore, the richest natural sources of riboflavin are meat, fish and fowl, eggs, dairy products, green vegetables, mushrooms, and almonds . Therefore, dietary habits and exposure to light can significantly impact the action of Riboflavin Sodium Phosphate.

Analyse Biochimique

Biochemical Properties

Riboflavin Sodium Phosphate metabolizes into two coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). It also undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors .

Cellular Effects

The effects of Riboflavin Sodium Phosphate on cells and cellular processes are complex and multifaceted. As a crucial component of the FAD and FMN coenzymes, it plays a vital role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Riboflavin Sodium Phosphate exerts its effects through its role as a cofactor for various enzymes. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Dosage Effects in Animal Models

The effects of Riboflavin Sodium Phosphate can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Riboflavin Sodium Phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Riboflavin Sodium Phosphate within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Riboflavin Sodium Phosphate and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

Numéro CAS |

130-40-5 |

|---|---|

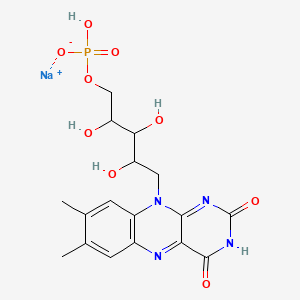

Formule moléculaire |

C17H21N4NaO9P |

Poids moléculaire |

479.3 g/mol |

Nom IUPAC |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

InChI |

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1 |

Clé InChI |

WXEASYCOEACRIK-BMZHGHOISA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

22251-85-0 130-40-5 |

Description physique |

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

22251-85-0 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.